molecular formula C6H12BNO4 B11913295 Cyclopentanecarboxylic acid, 1-amino-3-borono- CAS No. 799842-91-4

Cyclopentanecarboxylic acid, 1-amino-3-borono-

Katalognummer: B11913295
CAS-Nummer: 799842-91-4
Molekulargewicht: 172.98 g/mol
InChI-Schlüssel: VOHZFKLCWSOFRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentanecarboxylic acid, 1-amino-3-borono- is an organic compound with the molecular formula C6H11BNO2. This compound features a cyclopentane ring with a carboxylic acid group, an amino group, and a boronic acid group attached. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cyclopentanecarboxylic acid, 1-amino-3-borono- typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of cyclopentanecarboxylic acid, 1-amino-3-borono- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and efficient catalysts to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, forming boronic esters or borates.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride for converting the carboxylic acid to acid chloride, followed by nucleophiles like ammonia or amines.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Cyclopentanemethanol derivatives.

    Substitution: Various amino acid derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclopentanecarboxylic acid, 1-amino-3-borono- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of boron-containing compounds.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its potential in drug design and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Wirkmechanismus

The mechanism of action of cyclopentanecarboxylic acid, 1-amino-3-borono- involves its interaction with molecular targets through its functional groups:

    Boronic Acid Group: Can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.

    Amino Group: Can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets.

    Carboxylic Acid Group: Can form hydrogen bonds and ionic interactions, contributing to the compound’s solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

    Cyclopentanecarboxylic Acid, 1-Amino-: Lacks the boronic acid group, making it less versatile in boron-related applications.

    Cyclopentanecarboxylic Acid, 3-Amino-: Has the amino group in a different position, affecting its reactivity and binding properties.

    Cyclopentanecarboxylic Acid, 1-Hydroxy-3-Borono-: Contains a hydroxyl group instead of an amino group, altering its chemical behavior and applications.

Uniqueness: Cyclopentanecarboxylic acid, 1-amino-3-borono- is unique due to the presence of both an amino group and a boronic acid group on the cyclopentane ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, particularly in the fields of medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer

799842-91-4

Molekularformel

C6H12BNO4

Molekulargewicht

172.98 g/mol

IUPAC-Name

1-amino-3-boronocyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H12BNO4/c8-6(5(9)10)2-1-4(3-6)7(11)12/h4,11-12H,1-3,8H2,(H,9,10)

InChI-Schlüssel

VOHZFKLCWSOFRW-UHFFFAOYSA-N

Kanonische SMILES

B(C1CCC(C1)(C(=O)O)N)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.